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Compound of Interest

Compound Name: T-1-Pmpa

Cat. No.: B12367209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tenofovir, also known as

(R)-9-(2-phosphonomethoxypropyl)adenine or (R)-PMPA, in cell culture experiments. Tenofovir

is a nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against

human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For effective intracellular

activity, Tenofovir is often used in its prodrug form, Tenofovir Disoproxil Fumarate (TDF), which

enhances cell permeability. Once inside the cell, TDF is converted to Tenofovir, which is then

phosphorylated to its active metabolite, Tenofovir diphosphate (TFV-DP).

Mechanism of Action
Tenofovir, upon intracellular conversion to its active diphosphate form (TFV-DP), acts as a

competitive inhibitor of viral reverse transcriptase and DNA polymerase.[1][2] TFV-DP mimics

the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] Its incorporation into a

growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group,

thereby halting viral replication.[3] This selective inhibition of viral enzymes over host cell DNA

polymerases contributes to its therapeutic index.[3]

Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of Tenofovir and its

prodrug, Tenofovir Disoproxil Fumarate (TDF), in various cell lines.
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Table 1: Antiviral Activity of Tenofovir and TDF

Compound Virus Cell Line EC50 Reference

Tenofovir HIV-1 (IIIB) MT-4 1.15 µg/mL [4]

Tenofovir HIV-2 (ROD) MT-4 1.12 µg/mL [4]

Tenofovir HIV (EHO) MT-4 1.05 µg/mL [4]

Tenofovir HBV HepG2 2.2.15 1.1 µM [5]

TDF HIV-1 (IIIB) MT-2 0.015 µM [6]

TDF HBV HepG2 5.1 µM [6]

Table 2: Cytotoxicity of Tenofovir and TDF

Compound Cell Line CC50 / IC50
Incubation
Time

Reference

Tenofovir HepG2 398 µM (CC50) Not Specified [7]

Tenofovir
Skeletal Muscle

Cells
870 µM (CC50) Not Specified [7]

TDF HepG2 2.31 µM (IC50) 9 days [6]

Tenofovir HK-2 9.21 µM (IC50) 48 hours

Tenofovir HK-2 2.77 µM (IC50) 72 hours

Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (HIV-1)
This protocol describes a method to determine the 50% effective concentration (EC50) of

Tenofovir or TDF against HIV-1 in a lymphocyte cell line (e.g., MT-2).

Materials:

MT-2 cells
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Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

HIV-1 stock (e.g., IIIB strain)

Tenofovir or TDF stock solution (dissolved in an appropriate solvent like DMSO)

96-well cell culture plates

Cell viability reagent (e.g., MTT, XTT)

Plate reader

Procedure:

Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100

µL of complete medium.

Compound Dilution: Prepare serial dilutions of Tenofovir or TDF in complete medium.

Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently,

infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and

untreated infected controls.

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

Viability Assessment: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each

well and incubate for 4 hours.

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

uninfected control. The EC50 value is determined by plotting the percentage of inhibition

against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)
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This protocol outlines the determination of the 50% cytotoxic concentration (CC50 or IC50) of

Tenofovir or TDF using the MTT assay.

Materials:

Target cell line (e.g., HepG2, HK-2)

Complete cell culture medium appropriate for the cell line

Tenofovir or TDF stock solution

96-well cell culture plates

MTT solution (5 mg/mL in PBS)

DMSO

Plate reader

Procedure:

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4

cells/well for adherent cells) and allow them to adhere overnight.

Compound Addition: Prepare serial dilutions of Tenofovir or TDF in the cell culture medium

and add them to the wells. Include a vehicle control.

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a

humidified 5% CO2 incubator.

MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT

solution to each well. Incubate for 3-4 hours.

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

CC50/IC50 value is determined by plotting the percentage of viability against the drug

concentration and fitting the data to a dose-response curve.

Mandatory Visualization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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